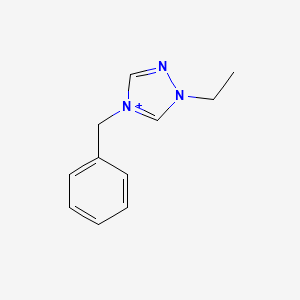

4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N3+ |

|---|---|

Molecular Weight |

188.254 |

IUPAC Name |

4-benzyl-1-ethyl-1,2,4-triazol-4-ium |

InChI |

InChI=1S/C11H14N3/c1-2-14-10-13(9-12-14)8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3/q+1 |

InChI Key |

NKYLWVHXTPHSIK-UHFFFAOYSA-N |

SMILES |

CCN1C=[N+](C=N1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 Benzyl 1 Ethyl 1h 1,2,4 Triazol 4 Ium

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium, the primary disconnection occurs at the quaternary nitrogen atom, breaking the benzyl-nitrogen bond. This reveals the key precursor: 1-ethyl-1H-1,2,4-triazole. This precursor itself can be further disconnected to reveal fundamental building blocks for the triazole ring.

The logical retrosynthetic pathway is as follows:

Disconnection of the N-benzyl group: This step simplifies the triazolium cation to a neutral 1,2,4-triazole (B32235) derivative, identifying 1-ethyl-1H-1,2,4-triazole as the immediate precursor and a benzyl (B1604629) halide (e.g., benzyl bromide) as the benzylation agent.

Disconnection of the 1,2,4-triazole ring: The 1-ethyl-1H-1,2,4-triazole can be conceptually broken down into simpler components. A common method for forming the 1,2,4-triazole ring involves the condensation of a hydrazine derivative with a formic acid derivative and an amine. In this case, the precursors would be ethylamine, hydrazine, and formic acid or a derivative thereof.

This analysis identifies the following key precursors for the synthesis of 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium:

Ethylamine

Hydrazine

Formic acid (or its derivatives like formamide)

A benzylating agent (e.g., benzyl chloride or benzyl bromide)

Direct Synthetic Pathways to 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium

The direct synthesis of 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium logically follows the pathway identified in the retrosynthetic analysis. This involves two primary stages: the formation of the 1,2,4-triazole heterocycle and its subsequent quaternization.

The formation of the 1-ethyl-1H-1,2,4-triazole core is a critical step. Various methods exist for the synthesis of 1,2,4-triazoles, often involving the cyclization of intermediates derived from amines, hydrazines, and a one-carbon source. rsc.orgnih.govorganic-chemistry.org A plausible and efficient method involves the reaction of ethylamine with formamide and hydrazine, or a variation where N-ethylformamide is reacted with hydrazine. Microwave-assisted synthesis from hydrazines and formamide has been shown to be an efficient and catalyst-free method for producing substituted 1,2,4-triazoles. organic-chemistry.org

A general representation of this reaction is the Einhorn-Brunner reaction or its variations, which involves the reaction of a hydrazine with a diacylamine. In the context of 1-ethyl-1H-1,2,4-triazole, the synthesis could proceed through the reaction of ethylhydrazine with formamide.

The final step in the synthesis of the target compound is the quaternization of the 1-ethyl-1H-1,2,4-triazole intermediate. This is achieved through an N-benzylation reaction. The nitrogen atom at the 4-position of the 1,2,4-triazole ring acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide, such as benzyl bromide or benzyl chloride.

The reaction is typically carried out in a suitable solvent, and the resulting triazolium salt often precipitates out of the solution or can be isolated after removal of the solvent. The choice of solvent can influence the reaction rate and yield.

| Alkylating/Benzylating Agent | Reaction Conditions | Solvent | Remarks |

| Benzyl Bromide | Reflux | Acetonitrile | Good reactivity, formation of the desired quaternary salt. |

| Benzyl Chloride | Reflux, potentially with a catalyst | Dimethylformamide (DMF) | May require longer reaction times or a catalyst compared to benzyl bromide. |

| Ethyl Iodide | Room Temperature or slight warming | Ethanol | Example of N-alkylation for comparative purposes. |

This table presents illustrative conditions for N-alkylation and N-benzylation of triazoles based on general organic chemistry principles.

The regioselectivity of the benzylation is a key consideration. In 1-substituted-1H-1,2,4-triazoles, the N4 position is generally the most nucleophilic and therefore the most likely site of the second alkylation (in this case, benzylation) to form the 1,4-disubstituted triazolium salt.

Advanced Synthetic Approaches and Considerations

To improve the efficiency, selectivity, and environmental friendliness of the synthesis of 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium, advanced synthetic methodologies can be employed.

While the quaternization of triazoles can proceed without a catalyst, the use of catalysts can enhance the reaction rate and, in some cases, improve selectivity. For N-alkylation reactions, both Lewis and Brønsted acids have been utilized as catalysts. researchgate.netbohrium.comresearchgate.net For instance, acid-catalyzed dehydrative coupling between NH-1,2,3-triazoles and alcohols has been reported as an efficient method for N-alkylation. bohrium.comresearchgate.net While the target molecule is a 1,2,4-triazolium salt, similar principles can be applied.

Copper-catalyzed reactions have also emerged as a powerful tool for the synthesis of N-substituted triazoles. isres.org These methods can offer high yields and tolerate a wide range of functional groups. organic-chemistry.org A copper-catalyzed system could potentially be employed to facilitate the benzylation of 1-ethyl-1H-1,2,4-triazole.

| Catalyst Type | Example | Potential Advantage in Triazolium Salt Synthesis |

| Lewis Acid | AlCl₃, FeCl₃ | Activation of the alkylating/benzylating agent. |

| Brønsted Acid | TsOH | Can facilitate reactions involving alcohol as the alkylating/benzylating source. |

| Transition Metal | Copper(I) or Copper(II) salts | High efficiency and functional group tolerance. |

This table provides examples of catalyst types that could be applied to enhance the synthesis of triazolium salts based on existing literature for triazole functionalization.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pharmacyjournal.inchemijournal.com These principles can be applied to the synthesis of 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium, which itself can be considered an ionic liquid and a potentially "green" solvent. sciepub.commudring.orgacs.org

Key green chemistry considerations for this synthesis include:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. The formation of the triazole ring and the subsequent quaternization are addition reactions that generally have high atom economy.

Use of Safer Solvents: Traditional organic solvents are often volatile and flammable. The use of ionic liquids as solvents for organic reactions is a key area of green chemistry research. sciepub.comacs.org Water or solvent-free conditions, where possible, are also preferred.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. pharmacyjournal.in

Energy Efficiency: Employing methods like microwave synthesis can significantly reduce reaction times and energy consumption compared to conventional heating.

By incorporating these advanced catalytic and green chemistry principles, the synthesis of 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium can be optimized to be not only efficient and selective but also environmentally responsible.

Process Optimization and Scale-up Considerations

The optimization of the synthetic route for 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium is crucial for improving yield, purity, and cost-effectiveness, particularly for large-scale production. Key parameters that require careful consideration include the choice of reagents, solvents, reaction temperature, and reaction time.

A primary challenge in the synthesis of 1,4-disubstituted-1,2,4-triazolium salts is controlling the regioselectivity of the initial alkylation step. The alkylation of 1,2,4-triazole can occur at either the N1 or N4 position, and the ratio of the resulting isomers is influenced by the reaction conditions. The use of specific bases and solvents can favor the formation of the desired N1-alkylated intermediate. For instance, the use of a strong base like sodium hydroxide in a polar aprotic solvent such as N,N-dimethylformamide (DMF) has been shown to be effective for N-alkylation of 1,2,4-triazoles researchgate.net.

Microwave-assisted synthesis presents a potential avenue for process optimization, as it can significantly reduce reaction times and improve yields. For the alkylation of 1,2,4-triazole, microwave irradiation in the presence of a base and an ionic liquid as the solvent has been demonstrated to be a highly efficient method researchgate.net.

For the second step, the quaternization of the N-alkyl-1,2,4-triazole, the reaction temperature and time are critical parameters. The reaction is typically carried out at elevated temperatures to ensure complete conversion. Neat reaction conditions, without a solvent, have been successfully employed for the quaternization of 1-alkyl triazoles, leading to high yields of the desired triazolium salts researchgate.net.

When scaling up the synthesis, several factors must be addressed. These include efficient heat transfer and mixing, which become more challenging in larger reactors. The choice of solvent becomes more critical at scale, with considerations for safety, environmental impact, and ease of removal. The isolation and purification of the final product also require scalable methods. Crystallization is often the preferred method for purification on a large scale, as it can be more cost-effective than chromatography.

A summary of key parameters for optimization is presented in the table below:

| Parameter | Considerations for Optimization | Potential Impact on Scale-up |

| Base | Type (e.g., K2CO3, NaOH) and stoichiometry affect regioselectivity and reaction rate. | Cost and handling of large quantities of base. |

| Solvent | Polarity and aprotic nature can influence reaction rates and selectivity. | Solvent cost, recovery, and waste disposal. |

| Temperature | Affects reaction kinetics and can influence isomer ratios. | Efficient heating and cooling of large reactors. |

| Reaction Time | Optimization is needed to ensure complete conversion without side reactions. | Longer reaction times can decrease throughput. |

| Purification Method | Chromatography vs. crystallization. | Chromatography is less scalable than crystallization. |

Purity Assessment and Chromatographic Separation Techniques

The purity of 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium is critical for its intended applications. A variety of analytical techniques are employed to assess its purity and to separate it from starting materials, byproducts, and isomers. Chromatographic methods are particularly powerful for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of triazolium salts nih.govresearchgate.net. Due to the ionic and polar nature of these compounds, reversed-phase HPLC is often employed. A typical mobile phase consists of a mixture of acetonitrile and water, often with the addition of a buffer to control the pH and improve peak shape nih.gov. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative helixchrom.com. The retention time in HILIC is controlled by the acetonitrile concentration, buffer pH, and buffer concentration helixchrom.com.

A representative HPLC method for the analysis of a similar triazolium salt is detailed in the table below:

| Parameter | Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Temperature | Room temperature |

Gas Chromatography (GC) is generally less suitable for the direct analysis of ionic liquids like 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium due to their low volatility tandfonline.com. However, headspace GC can be used to analyze volatile impurities in the sample researchgate.net. For the analysis of the triazolium cation itself, derivatization to a more volatile species may be necessary. Alternatively, specialized techniques such as pyrolysis-GC-MS can be employed for the structural characterization of non-volatile compounds. Ionic liquids have also been explored as stationary phases in GC, demonstrating their unique separation properties umb.eduiastate.edu.

Mass Spectrometry (MS) , particularly when coupled with HPLC (HPLC-MS), is a powerful tool for the identification and structural elucidation of triazolium salts. Techniques like electrospray ionization (ESI) are well-suited for analyzing ionic compounds. Field desorption (FD) ionization is another mass spectrometry technique that can be used for the analysis of ionic liquids jeol.com.

For the purification of 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium, especially on a laboratory scale, column chromatography is a common method. Silica gel is a frequently used stationary phase, and the eluent is typically a mixture of a polar and a non-polar solvent, such as methanol in dichloromethane (B109758) acs.org. The progress of the separation is monitored by thin-layer chromatography (TLC).

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Benzyl 1 Ethyl 1h 1,2,4 Triazol 4 Ium

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

A hypothetical data table for the expected HRMS analysis is presented below:

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₄N₃⁺ |

| Monoisotopic Mass | 188.1182 |

| Charge | +1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for probing the structure of molecules in solution and in the solid state. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the dynamics of the molecule.

While one-dimensional ¹H and ¹³C NMR provide foundational information, multi-dimensional NMR techniques are essential for definitively assigning signals and establishing the connectivity of atoms within the 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium cation.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons. For the title compound, COSY would show correlations between the protons of the ethyl group (CH₂ and CH₃) and within the benzyl (B1604629) group's aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the benzyl and ethyl groups to the triazolium ring.

Although specific COSY, HSQC, and HMBC spectra for 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium are not available in the reviewed literature, these techniques have been instrumental in the structural elucidation of other complex triazole-based compounds mdpi.com.

The ¹H NMR spectrum of 4-benzyl-1-ethyl-1,2,4-triazolium bromide has been reported, showing characteristic signals for the triazolium ring protons, as well as the benzyl and ethyl substituents nih.gov.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| N-C₅H-N | 12.01 | s |

| N-C₃H-N | 8.23 | s |

| Harom | 7.56–7.54 | m |

| Harom | 7.45–7.26 | m |

| CH₂Ph | 5.78 | s |

| CH₂CH₃ | 4.56 | q |

| CH₂CH₃ | 1.67 | t |

Based on these assignments, a combination of HSQC and HMBC would confirm the connectivity. For example, an HMBC experiment would be expected to show correlations from the benzylic protons (CH₂Ph) to the carbons of the triazolium ring and the phenyl ring.

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of materials in their solid form, which can differ significantly from their solution-state behavior. For 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium, which exists as a salt, ssNMR could be used to:

Characterize the crystalline packing and identify the presence of different polymorphs.

Probe intermolecular interactions, such as hydrogen bonding and π-π stacking, which are often crucial in the solid state.

Study the local environment of the bromide counter-ion.

While experimental ssNMR data for the title compound is not currently available, studies on other 1,2,4-triazolium salts have demonstrated the utility of this technique in understanding their solid-state structures nih.gov.

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes and restricted rotation around chemical bonds. In the case of 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium, DNMR could be employed to investigate the rotational barrier around the N-CH₂ bond of the benzyl group. At lower temperatures, this rotation might become slow enough to result in distinct NMR signals for the ortho and meta protons of the phenyl ring, which would coalesce into a single signal at higher temperatures. The temperature at which coalescence occurs can be used to calculate the energy barrier for this rotational process. While no specific DNMR studies on 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium have been found, this technique is a standard method for investigating such dynamic processes in N-aryl and N-benzyl substituted heterocyclic compounds.

Computational chemistry provides a powerful tool for predicting NMR chemical shifts. Using methods such as Density Functional Theory (DFT) and the Gauge-Independent Atomic Orbital (GIAO) method, the ¹H and ¹³C chemical shifts of 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium can be calculated mdpi.comscielo.brdergipark.org.tr. These predicted values can then be correlated with the experimental data to:

Confirm the assignment of NMR signals.

Provide a deeper understanding of the electronic structure of the molecule. For example, the chemical shifts of the triazolium ring protons and carbons are sensitive to the electron density and aromaticity of the ring.

Investigate the effects of the benzyl and ethyl substituents on the electronic environment of the triazolium core.

Numerous studies on triazole and triazolium compounds have demonstrated a strong correlation between calculated and experimental NMR chemical shifts, aiding in their structural characterization mdpi.comscielo.brdergipark.org.tr.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can also be used to probe intermolecular interactions.

For 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium bromide, the expected vibrational modes would include:

| Functional Group | Expected Vibrational Modes |

| Aromatic C-H | Stretching and bending vibrations |

| Aliphatic C-H | Stretching and bending vibrations of the ethyl and benzyl CH₂ groups |

| C=N and C=C | Stretching vibrations within the triazolium and phenyl rings |

| C-N | Stretching vibrations |

| Intermolecular Interactions | Changes in vibrational frequencies can indicate the presence of hydrogen bonding or other non-covalent interactions |

While specific IR and Raman spectra for 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium bromide are not detailed in the available literature, the characterization of other triazolium salts has relied on these techniques to confirm the presence of key functional groups and to study the interactions within their crystal lattices mdpi.comnih.gov. The combination of experimental spectra with quantum chemical calculations can provide a detailed assignment of the observed vibrational bands.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction stands as the cornerstone for determining the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to deduce the arrangement of atoms, bond lengths, bond angles, and other crucial structural parameters.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail in structural analysis. For the bromide salt of 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium, a comprehensive crystallographic study has elucidated its precise molecular geometry and the intricate network of intermolecular interactions that govern its crystal packing.

The compound, with the chemical formula C₁₁H₁₄N₃⁺·Br⁻, crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.netnih.govbohrium.com This crystallographic information provides a definitive framework for understanding the spatial arrangement of the ions in the solid state. The bond lengths within the triazolium ring are consistent with an aromatic system, with C—N bond distances ranging from 1.304 (4) to 1.365 (3) Å and an N—N bond distance of 1.379 (3) Å. nih.gov The N—C—N bond angles within the triazolium ring vary from 107.1 (2) to 112.1 (2)°. nih.gov

Table 1: Crystallographic Data for 4-benzyl-1-ethyl-1,2,4-triazolium bromide nih.govresearchgate.netnih.govbohrium.com

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄N₃⁺·Br⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1366 (4) |

| b (Å) | 15.1113 (6) |

| c (Å) | 8.1294 (3) |

| β (°) | 108.834 (2) |

| Volume (ų) | 1177.38 (8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.517 |

Powder X-ray Diffraction for Polymorphism and Crystallinity Assessment

Powder X-ray diffraction (PXRD) is a powerful technique for analyzing the bulk properties of a crystalline solid. It is particularly useful for identifying different crystalline forms (polymorphs) and assessing the degree of crystallinity of a sample.

Despite a thorough review of the available scientific literature, no specific studies utilizing powder X-ray diffraction for the analysis of polymorphism or crystallinity of 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium have been reported. Therefore, information regarding its potential polymorphic forms and detailed crystallinity assessment from PXRD data is not currently available.

Advanced Electron Microscopy for Morphological and Nanostructural Investigation

Advanced electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are instrumental in visualizing the surface morphology and internal nanostructure of materials. These methods can provide high-resolution images of particle shape, size distribution, and any existing nanoscale features.

A comprehensive search of the scientific literature did not yield any studies that have employed advanced electron microscopy for the morphological or nanostructural investigation of 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium. Consequently, there is no available data on the microscopic appearance or nanostructural characteristics of this compound in its solid form.

Theoretical and Computational Investigations of 4 Benzyl 1 Ethyl 1h 1,2,4 Triazol 4 Ium

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium, these methods would offer significant insights into its stability, electronic distribution, and potential reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energies

Density Functional Theory (DFT) has become a standard method for predicting the geometric and electronic properties of molecules due to its balance of accuracy and computational cost. epstem.netresearchgate.net A DFT study of 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium would begin with a geometry optimization to find the lowest energy arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached.

The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining reliable results. epstem.net The output of these calculations would include key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the triazole ring and the relative orientations of the benzyl (B1604629) and ethyl substituents would be determined. The synthesis of the bromide salt of this compound has shown that the ethyl and benzyl substituents on the nitrogen atoms are in an anti-conformation. nih.gov

Table 1: Hypothetical DFT-Calculated Structural Parameters for 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium

| Parameter | Predicted Value |

| N1-N2 Bond Length (Å) | Data not available |

| N2-C3 Bond Length (Å) | Data not available |

| C3-N4 Bond Length (Å) | Data not available |

| N4-C5 Bond Length (Å) | Data not available |

| C5-N1 Bond Length (Å) | Data not available |

| N1-C(ethyl) Bond Length (Å) | Data not available |

| N4-C(benzyl) Bond Length (Å) | Data not available |

| C3-N4-C5 Bond Angle (°) | Data not available |

| N1-C5-N4 Dihedral Angle (°) | Data not available |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. While computationally more demanding, these methods provide a more rigorous treatment of electron correlation, leading to highly accurate energy calculations and a more detailed understanding of the electronic structure. These high-level calculations would be valuable for benchmarking the results from more cost-effective DFT methods.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons.

The HOMO-LUMO energy gap is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium, the HOMO would likely be localized on the more electron-rich regions, such as the triazole ring and the benzyl group, while the LUMO would be distributed over the electropositive centers.

Table 2: Hypothetical FMO Analysis Data for 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium

| Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is calculated by mapping the electrostatic potential onto the electron density surface. Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red areas represent regions of high electron density (negative potential) and are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential) and are prone to nucleophilic attack. Green regions represent neutral potential. researchgate.net

For the 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium cation, the MEP map would be expected to show a significant region of positive potential (blue) associated with the positively charged triazolium ring. The phenyl ring of the benzyl group would likely exhibit regions of negative potential (red) above and below the plane of the ring due to the π-electron cloud. This information is invaluable for understanding intermolecular interactions and predicting sites of reactivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time.

Classical Molecular Dynamics for Conformational Sampling and Solvation Shells

Classical Molecular Dynamics simulations treat atoms as classical particles and use a force field to describe the interactions between them. For 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium, an MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water) and solving Newton's equations of motion for all atoms in the system.

These simulations would allow for the exploration of the conformational landscape of the molecule, revealing the flexibility of the ethyl and benzyl side chains and the potential for different rotational isomers. Furthermore, MD simulations provide a detailed picture of the solvation shell around the cation. The arrangement of solvent molecules around the charged triazolium ring and the hydrophobic benzyl group could be analyzed to understand how the solvent influences the structure and properties of the ion. This is particularly important for understanding its behavior in solution, which is relevant to its synthesis and potential applications.

Ab Initio Molecular Dynamics for Bond Breaking/Forming Processes and Reactive Intermediates

Ab initio molecular dynamics (AIMD) is a powerful computational technique that simulates the time evolution of a system of atoms and electrons, where the forces acting on the nuclei are calculated "from first principles" using quantum mechanical methods. This approach is particularly valuable for studying dynamic processes such as bond breaking and formation, and for identifying transient reactive intermediates that may be difficult to observe experimentally.

For 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium, AIMD simulations could be employed to investigate the initial steps of its decomposition or its involvement in catalytic cycles. A key process to study would be the dissociation of the C-H bond at the C5 position of the triazolium ring during deprotonation to form the corresponding N-heterocyclic carbene.

Table 1: Potential AIMD Simulation Parameters for Studying C-H Bond Cleavage in 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium

| Parameter | Value/Method | Rationale |

| Quantum Mechanical Method | Density Functional Theory (DFT) with a functional like B3LYP | Provides a good balance between accuracy and computational cost for systems of this size. |

| Basis Set | 6-31G(d,p) or larger | Ensures a flexible enough description of the electronic structure to accurately model bond breaking. |

| Simulation Ensemble | NVT (Canonical) or NVE (Microcanonical) | NVT allows for temperature control, mimicking experimental conditions, while NVE conserves energy, which is ideal for studying the intrinsic dynamics of an isolated molecule. |

| Temperature | 300 K - 500 K | To simulate the system at room temperature and at elevated temperatures to accelerate rare events like bond cleavage. |

| Simulation Time | Several picoseconds | To observe the dynamics of the system and the initial stages of the reaction. |

By analyzing the trajectories from an AIMD simulation, one could identify the transition state for C-H bond cleavage and characterize the structure and lifetime of the resulting NHC and the protonated base. This would provide a detailed, time-resolved picture of the initial and crucial step in many NHC-catalyzed reactions.

Computational Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to validate the computed structures and electronic environments. For 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Chemical Shifts: The calculation of NMR chemical shifts is a standard application of quantum chemistry. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. By optimizing the geometry of the 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium cation and then performing a GIAO calculation, one can obtain theoretical ¹H and ¹³C NMR chemical shifts. These can be compared to the experimental values obtained for the bromide salt of the compound. nih.gov

Table 2: Comparison of Experimental and Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium

| Atom | Experimental ¹H nih.gov | Calculated ¹H (Hypothetical) | Experimental ¹³C nih.gov | Calculated ¹³C (Hypothetical) |

| N-C₅H-N | 12.01 | 11.95 | N/A | N/A |

| N-C₃H-N | 8.23 | 8.18 | 142.43 | 142.50 |

| Aromatic H | 7.56-7.26 | 7.50-7.20 | 131.43, 130.19, 129.86, 129.45 | 131.50, 130.25, 129.90, 129.50 |

| CH₂Ph | 5.78 | 5.75 | 52.41 | 52.50 |

| CH₂CH₃ | 4.56 | 4.50 | 48.62 | 48.70 |

| CH₂CH₃ | 1.67 | 1.65 | 14.08 | 14.15 |

Note: Calculated values are hypothetical and for illustrative purposes, as specific computational studies on this compound are not publicly available. The experimental values are for the bromide salt in CDCl₃. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies, which correspond to the peaks in an IR spectrum, is another valuable tool. After a geometry optimization, a frequency calculation can be performed. The resulting vibrational modes can be analyzed to understand the molecule's dynamic behavior and to assign experimental IR bands to specific molecular motions. For instance, the C-H stretching frequency of the acidic proton at C5 would be of particular interest as it is directly involved in the deprotonation to form the NHC.

Reaction Mechanism Studies via Computational Chemistry (e.g., Deprotonation Pathways for NHC Formation)

One of the most significant applications of computational chemistry in the context of 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium is the elucidation of reaction mechanisms. The deprotonation of the triazolium salt to form the corresponding N-heterocyclic carbene is the key initiation step for its use in catalysis. nih.gov

Computational studies can map out the potential energy surface for this reaction. This involves identifying the reactants (the triazolium salt and a base), the products (the NHC and the protonated base), and any transition states or intermediates along the reaction pathway.

Two primary mechanisms for the deprotonation of azolium salts have been proposed and studied computationally for related systems: nih.gov

Dissociative (Stepwise) Mechanism: In this pathway, the base removes the proton from the C5 position of the triazolium ring in a distinct step, leading to the formation of the free NHC and the protonated base. nih.gov

Associative (Concerted) Mechanism: In this mechanism, the triazolium salt, the base, and the substrate (e.g., an aldehyde in a benzoin (B196080) condensation) form an initial cluster. The proton transfer and the nucleophilic attack of the nascent NHC on the substrate occur in a single, concerted step. nih.gov

Table 3: Key Computational Parameters for Studying the Deprotonation of 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium

| Computational Task | Method/Basis Set | Information Gained |

| Geometry Optimization | DFT (e.g., B3LYP)/6-311+G(d,p) | Structures of reactants, products, intermediates, and transition states. |

| Transition State Search | QST2, QST3, or Berny algorithm | Geometry of the transition state connecting reactants and products. |

| Intrinsic Reaction Coordinate (IRC) Calculation | IRC methods | Confirms that the found transition state connects the desired reactants and products. |

| Frequency Calculation | Same as optimization | Characterization of stationary points (minima or transition states) and calculation of zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy. |

By calculating the activation energies for these different pathways, computational chemistry can predict which mechanism is more favorable under specific reaction conditions (e.g., choice of base, solvent). This information is crucial for understanding and optimizing the catalytic activity of NHCs derived from 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium.

Chemical Reactivity and Derivatization of 4 Benzyl 1 Ethyl 1h 1,2,4 Triazol 4 Ium

Acid-Base Properties and Proton Exchange Equilibria

The most notable acid-base characteristic of the 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium cation is the pronounced acidity of the proton attached to the C5 carbon, situated between the two nitrogen atoms of the triazole ring. nih.goviucr.org This acidity is a hallmark of azolium salts used as NHC precursors. beilstein-journals.org The ¹H NMR spectrum of 4-benzyl-1-ethyl-1,2,4-triazolium bromide in CDCl₃ shows the signal for this specific proton (N-C₅H-N) at a significantly downfield chemical shift of δ 12.01 ppm. nih.goviucr.org This deshielding is indicative of a highly acidic proton, readily available for abstraction by a base.

The proton exchange equilibrium involves the deprotonation at the C5 position to form the corresponding N-heterocyclic carbene, 4-benzyl-1-ethyl-1,2,4-triazol-5-ylidene. This reaction is typically carried out in situ using a suitable base to generate the carbene, which can then be trapped by a metal center. beilstein-journals.org The position of this equilibrium is dependent on the strength of the base used and the reaction conditions. The use of strong bases is often required to facilitate the deprotonation of triazolium salts for NHC generation. beilstein-journals.org

Nucleophilic and Electrophilic Reactivity of the Triazolium Core

The reactivity of the 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium core is twofold. The cation itself is an electrophile, while its deprotonated form, the NHC, is a strong nucleophile.

The electrophilic character is centered on the C5 carbon atom, which bears the acidic proton. This position is susceptible to attack by strong bases, leading to the deprotonation and formation of the NHC. nih.goviucr.orgbeilstein-journals.org

Upon deprotonation, the resulting 4-benzyl-1-ethyl-1,2,4-triazol-5-ylidene is a potent nucleophile. The lone pair of electrons on the carbene carbon atom makes it an excellent σ-donor, enabling it to form strong bonds with transition metals and other electrophilic species. nih.gov This nucleophilicity is the foundation of its extensive use as a ligand in coordination chemistry and catalysis. nih.govnih.gov The steric and electronic properties of the NHC can be tuned by modifying the substituents on the nitrogen atoms, which in this case are the ethyl and benzyl (B1604629) groups. nih.govnih.gov

Generation and Characterization of N-Heterocyclic Carbenes (NHCs) from 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium

The generation of the N-heterocyclic carbene 4-benzyl-1-ethyl-1,2,4-triazol-5-ylidene from its triazolium salt precursor is a critical step for its application in organometallic synthesis. nih.goviucr.org These triazole-based NHCs have emerged as important alternatives to traditional phosphine (B1218219) ligands in transition-metal chemistry. nih.govnih.gov

The standard and effective method for generating the 4-benzyl-1-ethyl-1,2,4-triazol-5-ylidene carbene involves the deprotonation of its precursor, 4-benzyl-1-ethyl-1,2,4-triazolium bromide, using a silver(I) source, typically silver(I) oxide (Ag₂O). nih.goviucr.org This reaction is generally performed in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature and in the dark to prevent the decomposition of the light-sensitive silver compounds. nih.goviucr.orgnih.gov The Ag₂O acts as a base to abstract the acidic C5 proton, leading to the in-situ formation of an intermediate silver-NHC complex. mathnet.ru This intermediate is not typically isolated but is used directly in subsequent transmetalation reactions with other metal precursors. nih.goviucr.orgmathnet.ru The mixture is stirred for a period of one to one-and-a-half hours, after which the silver bromide byproduct and any unreacted silver oxide are removed by filtration through Celite. nih.goviucr.orgnih.gov This provides a clear solution of the NHC, ready for complexation.

While the free carbene is typically generated in situ and used directly, its formation and structure are confirmed through the characterization of its metal complexes. nih.goviucr.org The most definitive spectroscopic evidence for the formation of the NHC ligand upon coordination to a metal is found in the ¹³C NMR spectrum. For instance, in an iridium complex, the signal for the carbene carbon (Ir-C) appears significantly downfield at δ 182.61 ppm. iucr.org Similarly, in a rhodium complex, the Rh-C signal is observed as a doublet at δ 184.73 ppm due to coupling with the rhodium nucleus. iucr.org

Structural characterization of the precursor salt, 4-benzyl-1-ethyl-1,2,4-triazolium bromide, has been performed using X-ray crystallography. nih.goviucr.org The key bond angle within the triazolium ring, N1-C5-N3, is 107.1(2)°. iucr.orgresearchgate.netnih.gov Upon deprotonation and coordination to a metal center, this angle slightly decreases, ranging from 102.2(3)° to 103.8(5)° in various rhodium and iridium complexes. iucr.orgresearchgate.netnih.gov This change reflects the alteration in hybridization and electronic environment of the C5 carbon upon forming the carbene and coordinating to the metal. In the solid state, the ethyl and benzyl "wingtip" substituents on the nitrogen atoms of the triazolium salt are oriented in an anti-conformation. nih.goviucr.orgnih.gov

| Compound | Technique | Solvent | Key Chemical Shifts (δ in ppm) | Source |

|---|---|---|---|---|

| 4-benzyl-1-ethyl-1,2,4-triazolium bromide | ¹H NMR | CDCl₃ | 12.01 (s, 1H, N-C₅H-N), 8.23 (s, 1H, N-C₃H-N), 7.56–7.26 (m, 5H, Harom), 5.78 (s, 2H, CH₂Ph), 4.56 (q, 2H, CH₂CH₃), 1.67 (t, 3H, CH₂CH₃) | nih.goviucr.org |

| ¹³C NMR | CDCl₃ | 142.43 (N-CH-N), 142.24 (N-CH-N), 131.43, 130.19, 129.86, 129.45 (Carom), 52.41 (CH₂Ph), 48.62 (CH₂ of ethyl), 14.08 (CH₃) | nih.goviucr.org | |

| [Ir(cod)(NHC)(PPh₃)]BF₄ | ¹³C NMR | CDCl₃ | 182.61 (Ir-CNHC), 141.75 (N-C₃H-N) | iucr.org |

| Compound/Complex | Parameter | Value | Source |

|---|---|---|---|

| 4-benzyl-1-ethyl-1,2,4-triazolium bromide | N1-C5-N3 bond angle | 107.1(2)° | iucr.orgresearchgate.net |

| [RhCl(cod)(NHC)] | N1-C1-N3 bond angle | 102.7(2)° | nih.gov |

| Rh1-C1(NHC) bond length | 2.014(3) Å | nih.gov | |

| [Ir(cod)(NHC)(PPh₃)]BF₄ | N-C-N bond angle | 102.7(5)° - 103.8(5)° | nih.goviucr.org |

| Ir-C(NHC) bond length | 2.029(6) Å - 2.039(6) Å | iucr.org |

Coordination Chemistry of 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium Derived NHCs

The 4-benzyl-1-ethyl-1,2,4-triazol-5-ylidene ligand has been successfully coordinated to several late transition metals, forming stable metal-NHC complexes. nih.goviucr.org The synthesis of these complexes typically follows the in-situ generation of the carbene via the silver oxide route, followed by a transmetalation step to the desired metal. nih.goviucr.orgmathnet.ru

Silver Complexes: The reaction of 4-benzyl-1-ethyl-1,2,4-triazolium bromide with silver(I) oxide leads to the formation of a silver-NHC complex. nih.govmathnet.ru This species serves as a valuable carbene transfer agent but is generally not isolated and is used directly for the synthesis of other metal complexes. mathnet.ru

Rhodium Complexes: A rhodium(I)-NHC complex, (4-benzyl-1-ethyl-1,2,4-triazol-5-ylidene)chlorido[(1,2,5,6-η)-cycloocta-1,5-diene]rhodium(I), has been synthesized and fully characterized. nih.goviucr.org The synthesis involves reacting the in-situ generated NHC solution with the rhodium precursor, [Rh(cod)Cl]₂. nih.goviucr.org The resulting complex features a distorted square-planar geometry around the Rh(I) center, with the NHC, a chloride, and a bidentate cyclooctadiene (cod) ligand in the coordination sphere. nih.goviucr.org The Rh-C(NHC) bond length is 2.014(3) Å. nih.gov

Iridium Complexes: Cationic iridium(I)-NHC complexes have also been prepared. nih.goviucr.org For example, reacting the rhodium-NHC complex with triphenylphosphine (B44618) or tricyclohexylphosphine (B42057) in the presence of AgBF₄ can yield iridium complexes like (4-benzyl-1-ethyl-1,2,4-triazol-5-ylidene)(1,2,5,6-η)-cycloocta-1,5-dieneiridium(I) tetrafluoridoborate. nih.goviucr.org These iridium complexes also adopt a distorted square-planar geometry. nih.goviucr.orgnih.gov The Ir-C(NHC) bond lengths are in the range of 2.029-2.039 Å. iucr.org The orientation of the ethyl and benzyl wingtip groups can vary, with both syn and anti conformations being observed in the crystal structures of the iridium complexes. nih.goviucr.orgnih.gov

While rhodium and iridium complexes of this specific NHC are well-documented, specific examples of its palladium complexes were not detailed in the surveyed literature. However, the general utility of triazolylidene ligands in palladium chemistry is well-established.

Investigation of Metal-Ligand Bonding and Steric/Electronic Effects

In rhodium and iridium complexes, the NHC ligand derived from 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium coordinates to the metal center through the C5 carbene atom, forming a strong metal-carbon sigma bond. nih.gov X-ray crystallography studies of complexes such as (4-benzyl-1-ethyl-1,2,4-triazol-5-ylidene)chlorido[(1,2,5,6-η)-cycloocta-1,5-diene]rhodium(I) and its iridium analogues reveal a distorted square-planar geometry around the metal ion. bohrium.comnih.gov

Bonding and Geometry: The formation of the metal-NHC bond induces significant changes in the geometry of the triazole ring. The N-C-N bond angle at the carbene center (N1-C5-N3) is a critical parameter. In the parent triazolium salt, this angle is approximately 107.1°. nih.gov Upon coordination to a metal, this angle constricts to a range of 102.2° to 103.8°, a deviation from the ideal sp² hybridization that is characteristic of NHC complexes. nih.gov This constriction reflects the electronic stabilization of the carbene-metal bond.

The table below summarizes key bond lengths and angles for representative iridium complexes, illustrating the bonding characteristics.

| Parameter | [Ir(COD)(NHC)(PPh₃)]BF₄ (Cation A) | [Ir(COD)(NHC)(PPh₃)]BF₄ (Cation B) | [Ir(COD)(NHC)(PCy₃)]BF₄ |

| Metal-Carbene (Ir—C) Bond Length (Å) | 2.039 (6) | 2.029 (6) | 2.034 (4) |

| Metal-Phosphine (Ir—P) Bond Length (Å) | 2.3302 (15) | 2.3217 (15) | 2.3707 (9) |

| Carbene N—C—N Angle (°) | 103.8 (5) | 102.7 (5) | 102.2 (3) |

| Carbene—Metal—Phosphine Angle (°) | 93.14 (17) | 94.64 (18) | 93.42 (10) |

| Data sourced from a study on rhodium and iridium NHC complexes. nih.gov PPh₃ = triphenylphosphine, PCy₃ = tricyclohexylphosphine, COD = cycloocta-1,5-diene. |

Steric and Electronic Effects: The N-benzyl and N-ethyl substituents on the triazole ring exert significant steric and electronic influence. The steric bulk of these "wingtip" groups affects the conformation of the ligand and the accessibility of the metal center. scilit.comiucr.org A theoretical study quantifying the steric properties of related NHCs using the percent buried volume (%Vbur) metric found that a benzyl N4-substituent provides considerable steric bulk. scilit.com

The orientation of the ethyl and benzyl groups can adopt different conformations, described as syn or anti with respect to the triazolium ring. In the solid state, both conformations have been observed. For instance, in the parent bromide salt and its rhodium-COD-Cl complex, the substituents are in an anti-conformation. nih.gov However, in an iridium complex containing two independent ion pairs, both syn and anti arrangements were found, demonstrating the conformational flexibility of the ligand. nih.gov These orientations are influenced by intramolecular and intermolecular forces, including non-classical hydrogen bonds and π-π stacking interactions within the crystal lattice. nih.gov

Electronically, the 1,2,4-triazole (B32235) core is more electron-withdrawing compared to imidazolium-based NHCs, which modulates the donor properties of the resulting carbene ligand. researchgate.net The benzyl group, while sterically significant, has a relatively modest electronic effect compared to strongly electron-donating or -withdrawing aryl substituents. mdpi.com The combination of these steric and electronic factors allows for the fine-tuning of the catalytic activity of the corresponding metal complexes. iucr.orgacs.org

Thermal and Photochemical Stability and Degradation Pathways

Specific experimental studies on the thermal and photochemical stability of 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium are not extensively documented in publicly available literature. However, its stability can be inferred from its synthesis conditions, its use in forming thermally stable polymers, and the known degradation pathways of related triazole and benzyl-containing compounds.

Thermal Stability: The synthesis of 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium bromide involves refluxing the reactants in toluene (B28343) for extended periods (e.g., 48 hours), indicating a high degree of thermal stability of the triazolium core and its substituents under these conditions. bohrium.comnih.gov Furthermore, related 1,2,4-triazolium salts have been used to create poly(ionic liquid)s (PILs) that exhibit thermal responsiveness, suggesting the heterocyclic core is robust enough to withstand polymerization conditions (e.g., 75 °C for 24 hours) and subsequent thermal cycling without decomposition. nih.gov Studies on other triazolium ionic liquids show they possess high electrochemical stability and better chemical stability under alkaline conditions at elevated temperatures (80 °C) compared to imidazolium (B1220033) analogues. researchgate.net

Potential thermal degradation pathways, though not specifically studied for this compound, could involve:

De-alkylation: Cleavage of the ethyl or benzyl group from the nitrogen atoms of the triazole ring at very high temperatures.

Ring Opening: Fragmentation of the triazolium ring itself, a process that typically requires significant energy. In the absence of a trapping agent like sulfur, deprotonated triazolium salts can undergo ring opening to form N-cyanoformimidamide derivatives. nih.gov

Photochemical Stability and Degradation Pathways: The photochemical stability of 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium is influenced by the presence of the benzyl group, which contains a chromophore (the benzene (B151609) ring). While direct photolysis studies are lacking, research on related structures provides potential degradation routes.

Benzyl Group Cleavage: Benzyl groups can be susceptible to photochemical cleavage. Photolysis of benzyl derivatives can generate benzyl cations or radicals. researchgate.net Similarly, sonication of benzyl alcohol, which generates high local heat, has been shown to produce degradation products like benzene, toluene, and benzaldehyde, suggesting the benzyl C-C and C-O bonds can be cleaved under energetic conditions. nih.govresearchgate.net

Triazole Ring Degradation: Studies on the photochemical degradation of other triazole compounds, such as benzotriazole, show that UV irradiation can lead to ring-opened products and other transformed compounds like aniline (B41778) and phenazine. nih.gov While the 1,2,4-triazolium ring is generally aromatic and stable, high-energy UV light could potentially initiate similar degradation pathways. Azide-substituted triazolium salts are known to be light-sensitive, decomposing upon exposure. fu-berlin.de

Given these precedents, it is plausible that prolonged exposure to high-energy UV light could lead to the degradation of 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium, likely initiating at the benzyl substituent or through eventual ring cleavage.

Redox Behavior and Electrochemical Analysis

The redox potential of triazolium salts is an important factor as it relates to the thermodynamics of generating the corresponding NHC via electrochemical reduction. researchgate.net The reduction potential of a protonated nucleophile, like a triazolium salt, is linearly related to its pKa and the free energy of CO₂ binding for the resulting carbene. researchgate.net

Inferences about redox behavior can be drawn from related compounds:

An electrochemical study of a structurally related compound, 5-benzyl-4-(4′-methylphenyl)-4H-1,2,4-triazole-3-thiol, revealed an irreversible oxidation peak. researchgate.net This process, however, was attributed to the dimerization of the thiol group to form a disulfide bridge (an EC mechanism) and is not a feature of the 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium cation, which lacks a thiol group. researchgate.net

Studies on azide-substituted 1,2,3-triazolium salts show that they can be converted to stable triazenyl radicals through electrochemical or chemical methods, demonstrating that the triazole core can support redox-active species. fu-berlin.deuni-stuttgart.de

The 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium cation itself is not expected to be easily oxidized or reduced under typical electrochemical conditions. Its primary role in redox chemistry is as a stable precursor that, upon deprotonation, forms an NHC. This NHC can then participate in redox processes, either as an organocatalyst in redox reactions (e.g., benzoin (B196080) or Stetter reactions) or as a ligand that modulates the redox properties of a metal center in an organometallic complex. bohrium.comumich.edu

Applications in Advanced Materials Science and Catalysis Utilizing 4 Benzyl 1 Ethyl 1h 1,2,4 Triazol 4 Ium

Formulation and Investigation as Ionic Liquids

Triazolium salts, including derivatives of 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium, are increasingly recognized for their potential as ionic liquids (ILs). acs.orgbohrium.com These materials, which are salts with melting points below 100 °C, offer unique properties such as low vapor pressure, good thermal stability, and tunable physicochemical characteristics. mdpi.com Triazolium-based ILs, in particular, exhibit advantageous properties such as high electrochemical stability and enhanced chemical stability under alkaline conditions compared to their more common imidazolium (B1220033) counterparts. acs.orgrsc.org

Role of Counterions in Modulating Ionic Liquid Characteristics

The properties of an ionic liquid are not solely defined by the cation but are significantly influenced by the choice of the counterion. Research on analogous 1,2,4-triazolium salts demonstrates that varying the anion allows for the fine-tuning of critical characteristics like melting point, viscosity, density, and solubility. acs.orgmdpi.comnih.gov

For instance, pairing triazolium cations with acetate (B1210297) anions can result in room-temperature ionic liquids (RTILs). acs.org Studies on structurally similar compounds like 1-ethyl-3-methyl-1,2,3-triazolium and 4-ethyl-1-methyl-1,2,4-triazolium show that the anion's basicity is a key determinant of the IL's properties. acs.orgnih.gov Anions with higher basicity, such as acetate, tend to form stronger hydrogen bonds, which can significantly impact solvation capabilities. nih.gov In contrast, anions like tosylate or triflate can also be used, leading to ILs with different thermal and electrochemical profiles. rsc.org The use of aromatic anions, such as benzoate (B1203000) and salicylate, further expands the range of tunable properties, influencing viscosity and density through mechanisms like π–π stacking between the aromatic anion and the cation. mdpi.com

| Ionic Liquid | Anion | Viscosity (Pa·s) | Density (g·cm⁻³) | Decomposition Temp. (°C) |

|---|---|---|---|---|

| [EMTr][OBz] | Benzoate | 0.684 | 1.14 | 141 |

| [EMTr][OSc] | Salicylate | 1.388 | 1.16 | 171 |

| [EMIm][OBz] | Benzoate | 0.479 | 1.13 | 190 |

| [EMIm][OSc] | Salicylate | 0.893 | 1.15 | 185 |

Solvating Properties and Performance as Green Solvents

A significant application of triazolium-based ionic liquids is their use as non-derivatizing solvents for biopolymers like cellulose, positioning them as "green solvents". acs.orgnih.gov The dissolution of cellulose, a process hindered by its extensive intermolecular hydrogen-bond network, can be effectively achieved by certain ILs. Molecular dynamics simulations and experimental results confirm that the anions of triazolium ILs, particularly basic ones like acetate, play the primary role by forming strong hydrogen bonds with the hydroxyl groups of cellulose, thereby disrupting its crystalline structure. acs.orgnih.gov The cation, while influential on the IL's physical properties, does not appear to form strong, direct hydrogen bonds with cellulose. nih.gov

The chemical stability of the 1,2,3- and 1,2,4-triazolium cations is a notable advantage in this context. acs.orgnih.gov Unlike imidazolium cations, which have an acidic proton between the two nitrogen atoms that can lead to the formation of N-heterocyclic carbenes and subsequent side reactions, certain triazolium isomers lack this feature, resulting in lower reactivity and reduced degradation of the dissolved polymer. acs.orgnih.gov This makes triazolium-based ILs promising candidates for the sustainable processing of biomass. acs.org

Catalytic Applications of 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium Derived NHCs

The 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium cation is a precursor to an N-heterocyclic carbene (NHC), a type of stable carbene that has become a ubiquitous ligand in both organocatalysis and transition metal catalysis. nih.govnih.govtcichemicals.com The NHC is generated in situ by deprotonating the triazolium salt at the C5 position with a base. nih.gov Triazolylidene carbenes are known to be more potent catalysts than their thiazolylidene counterparts in certain reactions, a property attributed to their lower pKa values, which facilitates catalyst turnover. rsc.org

Organocatalysis (e.g., Benzoin (B196080) Condensation, Stetter Reaction)

As organocatalysts, NHCs derived from triazolium salts are highly effective in reactions requiring "umpolung" or polarity reversal of aldehydes.

Benzoin Condensation : This classic reaction involves the dimerization of two aldehydes to form an α-hydroxy ketone. mdpi.com The NHC catalyst adds to an aldehyde to form a key nucleophilic species known as the Breslow intermediate. rsc.orgrsc.org This intermediate then attacks a second aldehyde molecule to form the carbon-carbon bond. rsc.org Kinetic studies on the benzoin condensation catalyzed by 1,2,4-triazolium ions have shown that these catalysts lead to enhanced reaction rates compared to traditional thiazolium catalysts. rsc.org The electronic properties of substituents on the triazolium ring significantly influence catalytic efficiency. rsc.org

Stetter Reaction : This reaction is the conjugate addition of an aldehyde to a Michael acceptor, such as an α,β-unsaturated ketone or ester, to form a 1,4-dicarbonyl compound. nih.govrsc.org The mechanism is similar to the benzoin condensation, proceeding through the formation of the Breslow intermediate, which then acts as the nucleophile in a Michael-type addition. nih.govrsc.org Triazolium-derived NHCs have been successfully employed in both intramolecular and intermolecular Stetter reactions, providing access to complex cyclic and acyclic structures. nih.govnih.gov

Transition Metal Catalysis with NHC Ligands (e.g., Cross-coupling Reactions, C-H Activation)

The NHC generated from 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium bromide serves as a strong σ-donating spectator ligand for transition metals, forming robust metal-ligand bonds. nih.govtcichemicals.com This stability and strong donor capacity make these NHC-metal complexes highly active and durable catalysts. tcichemicals.combohrium.com

The specific NHC, 4-benzyl-1-ethyl-1,2,4-triazol-5-ylidene, has been successfully complexed with rhodium(I) and iridium(I). nih.gov These complexes exhibit a distorted square-planar geometry around the metal center. nih.govnih.gov

Cross-coupling Reactions : While specific cross-coupling studies using the 4-benzyl-1-ethyl derivative are not detailed, related triazolylidene-palladium complexes are efficient catalysts for reactions like Suzuki-Miyaura, Sonogashira, and Heck cross-couplings. bohrium.comresearchgate.netchemrxiv.org The high electron-donating ability of triazolylidene ligands is particularly advantageous for promoting the oxidative addition step of challenging substrates, such as aryl chlorides. tcichemicals.comchemrxiv.org

C-H Activation : NHC-metal complexes are also at the forefront of C-H activation, a field focused on the direct functionalization of ubiquitous C-H bonds. nih.govyoutube.com The strong M-NHC bond can withstand oxidative conditions, and the ligand's electronic properties facilitate the activation of otherwise inert C-H bonds. nih.gov Palladium-NHC systems have been used for the direct arylation of heterocycles and other C(sp²)-H bonds. nih.gov Furthermore, the triazole ring itself can act as a directing group to guide a metal catalyst to a specific C-H bond for selective functionalization. acs.org

| Complex | Formula | Synthesis Note | Key Structural Feature (N-C-N angle of NHC) |

|---|---|---|---|

| Rh(I) Complex | [Rh(C₁₁H₁₃N₃)(cod)Cl] | Synthesized from the triazolium salt via a silver-carbene intermediate, followed by reaction with [Rh(cod)Cl]₂. | 102.2 (3)° |

| Ir(I) Complex | [Ir(C₁₁H₁₃N₃)(cod)Cl] | Synthesized from the triazolium salt via a silver-carbene intermediate, followed by reaction with [Ir(cod)Cl]₂. | Not explicitly stated, but related Ir complexes show angles from 102.7-103.8°. |

| Ir(I)-PPh₃ Complex | [Ir(C₁₁H₁₃N₃)(cod)(PPh₃)]BF₄ | Synthesized by reacting the chloro-iridium complex with triphenylphosphine (B44618) and AgBF₄. | 103.8 (5)° and 102.7 (5)° (two independent molecules) |

Chiral Catalysis and Enantioselective Transformations

A major advantage of NHC catalysis is the potential for asymmetric synthesis by using chiral NHCs. thieme-connect.comscilit.com While the 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium salt itself is achiral, the principles of NHC catalysis can be extended to enantioselective transformations by designing chiral triazolium precursors. researchgate.nettcichemicals.com This is typically achieved by incorporating chiral moieties into the N-substituents of the triazolium ring, such as those derived from amino acids or other natural products. nih.govlookchem.com

These chiral triazolium-derived NHCs have proven to be exceptionally powerful in a wide range of enantioselective reactions:

Asymmetric Benzoin and Stetter Reactions : Chiral triazolium salts have been developed that catalyze the benzoin and Stetter reactions with high yields and excellent enantioselectivities (often >90% ee). nih.govnih.govnih.gov

Enantioselective Annulations : Chiral triazolium and imidazolium-derived NHCs can promote annulation reactions between α,β-unsaturated aldehydes and other partners to afford chiral cyclic products, such as cyclopentanes, with remarkable stereocontrol. nih.gov

Other Transformations : The utility of chiral triazolium NHCs extends to various other asymmetric transformations, including cycloadditions and Michael additions, making them a cornerstone of modern organocatalysis. scilit.comresearchgate.net The ability to systematically modify the catalyst structure allows for the optimization of reactivity and stereoselectivity for a given transformation. tcichemicals.com

Applications in Electrochemical Systems

The inherent ionic conductivity, wide electrochemical stability window (ESW), and high thermal stability of triazolium-based ILs make them attractive for electrochemical applications. The unique electronic structure of the 1,2,4-triazolium ring, which contains an additional electron-withdrawing nitrogen atom compared to imidazolium, contributes to these enhanced properties. acs.orgrsc.org

Ionic liquids based on the 1,2,4-triazolium cation are recognized as promising electrolytes for energy storage devices due to their favorable physicochemical properties. Research on analogous compounds demonstrates their potential to function effectively in high-temperature applications where conventional organic electrolytes would degrade. rsc.org

Triazolium ILs have been shown to possess wide electrochemical stability windows (ESWs), a critical parameter for high-voltage battery applications. For instance, a series of 1,2,3-triazolium ILs with bis(trifluoromethane sulfonyl)imide (TFSI⁻) anions exhibited ESWs as high as 4.76 V. rsc.org This high stability is attributed to the robust nature of the triazolium ring. Furthermore, the ionic conductivity, while often lower than that of organic electrolytes due to higher viscosity, can be optimized by tuning the alkyl substituents on the cation and by selecting appropriate anions. rsc.orgnih.gov Studies on 1-alkyl-1,2,4-triazolium trifluoromethanesulfonate (B1224126) salts show that these materials can be classified as "good ILs" based on the correlation between their fluidity and molar conductivity. nih.gov

The 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium cation, when paired with a suitable anion like TFSI⁻, is expected to exhibit similar properties. The combination of the benzyl (B1604629) and ethyl groups could offer a balance between π-π interactions, which might enhance charge transport, and the flexibility needed for ion mobility.

| Triazolium Cation | Anion | Property | Value | Reference |

|---|---|---|---|---|

| 1,2,3-Triazolium with no hydroxyl groups | TFSI⁻ | Electrochemical Stability Window (ESW) | 4.76 V | rsc.org |

| 1,2,3-Triazolium with one hydroxyl group | TFSI⁻ | Electrochemical Stability Window (ESW) | 4.11 V | rsc.org |

| 1,2,3-Triazolium-based Polysiloxane | TFSI⁻ | Ionic Conductivity (at 30 °C) | 7 x 10⁻⁵ S cm⁻¹ | researchgate.net |

| 1-Butyl-1,2,4-triazolium | Trifluoromethanesulfonate | Ionicity | Classified as "Good IL" | nih.gov |

The triazole and triazolium moieties are effective recognition units for sensing applications due to their ability to participate in various noncovalent interactions, including hydrogen bonding and complexation with analytes. rsc.orgnih.gov The three nitrogen atoms within the ring can act as coordination sites, while specific protons on the ring can serve as hydrogen-bond donors.

Research has demonstrated that ferrocenyl-triazole complexes can be used to modify screen-printed carbon electrodes for the enhanced detection of heavy metal ions such as Cd²⁺, Pb²⁺, and Cu²⁺. rsc.org Similarly, chemosensors based on 1,2,3-triazoles exhibit notable changes in fluorescence, absorbance, or electrochemical signals upon interacting with target analytes. nih.gov The triazolium motif is particularly effective in anion sensing, where the polarized C-H bonds of the ring can form strong C-H···anion interactions. rsc.org

Given these precedents, 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium could be incorporated into electrochemical sensors. The benzyl group could facilitate π-stacking interactions with aromatic analytes, while the triazolium core provides sites for electrostatic and hydrogen-bonding interactions, making it a versatile platform for detecting a range of ionic and molecular species.

Separation Technologies and Extraction Processes

The unique physicochemical properties of 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium, a member of the 1,2,4-triazolium-based ionic liquids, position it as a promising candidate for various applications in separation technologies and extraction processes. Ionic liquids, in general, are considered advantageous substitutes for volatile organic compounds in liquid-liquid extractions due to their negligible vapor pressure, high thermal stability, and tunable solvating capabilities. Research into triazolium-based ionic liquids, in particular, has highlighted their potential in the selective separation of a range of molecules and ions.

The core of jejich utility in these applications lies in the tunability of the cation and anion, which allows for the design of task-specific ionic liquids. For 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium, the presence of the benzyl and ethyl groups on the triazolium cation, along with the associated anion, dictates its solubility, viscosity, and interaction mechanisms—key parameters for an effective separation medium. These interactions can range from electrostatic and hydrophobic-hydrophilic to π-π stacking, ion exchange, and hydrogen bonding.

While direct research on the application of 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium in separation technologies is not extensively documented in publicly available literature, significant insights can be drawn from studies on structurally related 1,2,4-triazolium-based materials, particularly poly(ionic liquid)s (PILs). These polymers, which feature triazolium moieties as part of their repeating units, have demonstrated considerable potential in extraction applications, such as the removal of organic dyes from solutions.

Research into poly(1-vinyl-1,2,4-triazolium)-based PILs has shown that these materials can act as effective adsorbents for anionic dyes. nih.govacs.org The extraction mechanism is primarily driven by electrostatic interactions and anion exchange between the positively charged triazolium centers in the polymer and the anionic dye molecules. nih.govacs.org This suggests that monomeric ionic liquids like 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium could exhibit similar capabilities in liquid-liquid extraction systems.

A study on the thermal responsiveness of 1,2,4-triazolium-based PILs demonstrated their application in the extraction of organic anionic dyes from methanol. nih.govacs.org The efficiency of dye removal by a poly(1-vinyl-4-methyl-1,2,4-triazolium iodide) gel was investigated for several dyes, showcasing the potential of the triazolium cation in such separation processes.

| Anionic Dye | Abbreviation | Removal Efficiency (%) | Reference |

|---|---|---|---|

| Methyl Orange | MO | Data not explicitly quantified in the provided search results, but successful removal was demonstrated. | nih.govacs.org |

| Methylene Blue | MB | Data not explicitly quantified in the provided search results, but successful removal was demonstrated. | nih.govacs.org |

| Orange G | OG | Data not explicitly quantified in the provided search results, but successful removal was demonstrated. | nih.govacs.org |

| Bromothymol Blue | BTB | Data not explicitly quantified in the provided search results, but successful removal was demonstrated. | nih.govacs.org |

Furthermore, research has shown that poly(4-ethyl-1-vinyl-1,2,4-triazolium) poly(ionic liquid)s exhibit an improved loading capacity for transition metal ions compared to their imidazolium counterparts. mpg.de This suggests that 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium could also be a promising extractant for metal ions from aqueous solutions. The additional nitrogen atom in the 1,2,4-triazole (B32235) ring, compared to an imidazole (B134444) ring, provides an extra lone pair of electrons that can enhance the coordination strength with metal species. mpg.de

The synthesis of 1,2,4-triazolium salts is generally straightforward, often involving the N-alkylation of a corresponding 1,2,4-triazole precursor. nih.gov This accessibility, combined with the potential for high efficiency and selectivity in extraction processes, makes 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium and related compounds a significant area for future research and development in advanced separation technologies.

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Triazolium Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel chemical entities. youtube.com For derivatives of 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium, these computational tools offer a pathway to rapidly screen vast chemical spaces and predict molecular properties with increasing accuracy. nih.gov

Deep generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on existing data of triazolium salts to design new molecules. nih.govnih.gov Starting with the 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium core, these models can suggest novel substitutions on the benzyl (B1604629) or ethyl groups, or even on the triazolium ring itself, to optimize for specific functionalities. For instance, AI can be guided to design derivatives with enhanced thermal stability, specific solubility profiles, or improved catalytic activity for N-heterocyclic carbene (NHC) applications. nih.gov

| Design Goal | AI/ML Tool | Input Parameters | Predicted Output/Modification |

| Enhanced Catalytic Activity | Generative Models (VAE, GAN) | Desired electronic properties for NHC precursor | Novel substituent patterns on the benzyl ring |

| Optimized Solubility | Predictive ML Models | Target solvent (e.g., water, organic solvents) | Modifications to alkyl chain length or functional groups |

| Reduced Toxicity | Toxicity Prediction Models | Cell painting data, structural features | Design of analogues with minimized adverse bioactivity patterns youtube.com |

| Improved Thermal Stability | Property Prediction Algorithms | Known thermal data of related ionic liquids | Introduction of fluorinated moieties or different counter-anions |

Development of Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals. rsc.org Traditional multi-step syntheses of 1,2,4-triazolium salts often involve hazardous reagents, such as perchloric acid, and can suffer from low yields, making them less sustainable for large-scale production. acs.org Future research will focus on developing more sustainable and atom-economical routes to 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium and its analogues.

One promising avenue is the refinement of copper-catalyzed arylation or "click" chemistry approaches, which can form the triazolium ring or append substituents under milder conditions. acs.org Even more appealing is the development of copper-free click reactions, which mitigate concerns about residual metal toxicity, particularly for biological applications. rsc.org The use of greener solvents, especially water, is a key goal. rsc.orgrsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, represent another key strategy. MCRs inherently increase efficiency and reduce waste. nih.gov Developing a one-pot MCR for 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium would significantly improve its synthetic viability. The use of reusable heterogeneous catalysts in these processes further enhances their sustainability profile. rsc.org

Table 2: Comparison of Synthetic Pathways for 1,2,4-Triazolium Salts

| Parameter | Traditional Synthesis acs.org | Emerging Sustainable Synthesis rsc.orgrsc.org |

| Methodology | Multi-step condensation, often with sensitive intermediates. | One-pot multicomponent reactions, click chemistry. |

| Reagents | Use of strong acids (e.g., perchloric acid), hazardous solvents. | Use of benign solvents (e.g., water), reusable catalysts. |

| Atom Economy | Often low due to multiple steps and byproduct formation. | High, as most atoms from reactants are incorporated into the product. |

| Waste Generation | Significant solvent and reagent waste. | Minimized waste streams. |

| Safety | Concerns over hazardous intermediates and reagents. | Inherently safer processes and materials. |

Exploration of Multifunctional Materials Incorporating 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium Derivatives

The unique properties of the triazolium cation make it an excellent building block for advanced functional materials. nih.govresearchgate.net A major future direction is the incorporation of the 4-benzyl-1-ethyl-1H-1,2,4-triazol-4-ium moiety into polymers, creating poly(ionic liquid)s (PILs). nih.gov These PILs can be designed to have tunable properties by altering the polymer backbone, the counter-anion, or the substituents on the triazolium ring.